REACTION_CXSMILES
|
[CH3:1][Mg:2][Br:3].[Cl-].[Ca+2].[Cl-].[CH:7]12[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][CH:9]([CH2:10]3)[C:8]1=[O:17])[CH2:14]2>O1CCCC1>[Br-:3].[Mg+2:2].[Br-:3].[CH3:1][C:8]1([OH:17])[CH:9]2[CH2:15][CH:13]3[CH2:12][CH:11]([CH2:16][CH:7]1[CH2:14]3)[CH2:10]2 |f:1.2.3,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.06 mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 50° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added into a 200-ml four-necked flask
|
Type
|
CUSTOM
|
Details
|
provided with a stirrer and a drying tube
|
Type
|
ADDITION
|
Details
|
There to was dropwise added, at room temperature in a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
to exceed 40° C
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[Br-].[Mg+2].[Br-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CC3CC(CC1C3)C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][Mg:2][Br:3].[Cl-].[Ca+2].[Cl-].[CH:7]12[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][CH:9]([CH2:10]3)[C:8]1=[O:17])[CH2:14]2>O1CCCC1>[Br-:3].[Mg+2:2].[Br-:3].[CH3:1][C:8]1([OH:17])[CH:9]2[CH2:15][CH:13]3[CH2:12][CH:11]([CH2:16][CH:7]1[CH2:14]3)[CH2:10]2 |f:1.2.3,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.06 mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 50° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added into a 200-ml four-necked flask
|
Type
|
CUSTOM
|
Details
|
provided with a stirrer and a drying tube
|
Type
|
ADDITION
|
Details
|
There to was dropwise added, at room temperature in a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
to exceed 40° C
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[Br-].[Mg+2].[Br-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CC3CC(CC1C3)C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][Mg:2][Br:3].[Cl-].[Ca+2].[Cl-].[CH:7]12[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][CH:9]([CH2:10]3)[C:8]1=[O:17])[CH2:14]2>O1CCCC1>[Br-:3].[Mg+2:2].[Br-:3].[CH3:1][C:8]1([OH:17])[CH:9]2[CH2:15][CH:13]3[CH2:12][CH:11]([CH2:16][CH:7]1[CH2:14]3)[CH2:10]2 |f:1.2.3,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.06 mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 50° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added into a 200-ml four-necked flask
|
Type
|
CUSTOM
|
Details
|
provided with a stirrer and a drying tube
|
Type
|
ADDITION
|
Details
|
There to was dropwise added, at room temperature in a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
to exceed 40° C
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[Br-].[Mg+2].[Br-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CC3CC(CC1C3)C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |